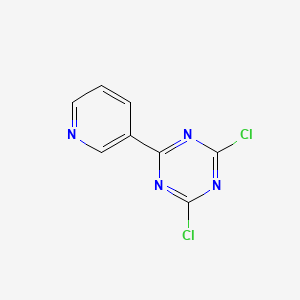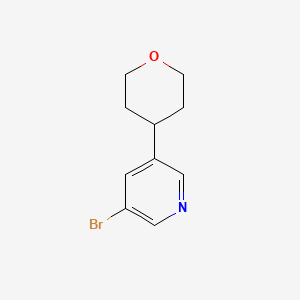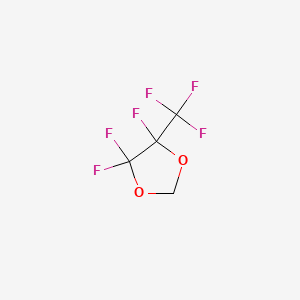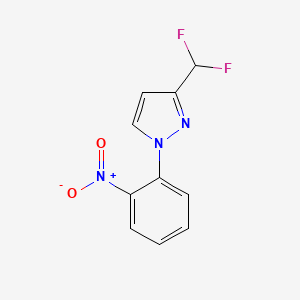
Bis(2-nitrobenzyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound that features a benzene ring substituted with two nitrophenylmethyl groups and two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups, forming diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include nitrobenzoic acids, diamino derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylate groups may facilitate binding to specific proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-BIS[(2-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Similar structure but with amino groups instead of nitro groups.
1,4-BIS[(2-METHYLPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Contains methyl groups instead of nitro groups.
Uniqueness
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of nitro and carboxylate groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C22H16N2O8 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
bis[(2-nitrophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H16N2O8/c25-21(31-13-17-5-1-3-7-19(17)23(27)28)15-9-11-16(12-10-15)22(26)32-14-18-6-2-4-8-20(18)24(29)30/h1-12H,13-14H2 |
Clave InChI |
IADIJSPRBASBGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)

![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)

![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)

![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
